

physical and chemical characteristics of 3-Hydroxy Desloratadine-d4

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Compound of Interest

Compound Name: 3-Hydroxy Desloratadine-d4

Cat. No.: B15559653

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An In-depth Technical Guide to 3-Hydroxy Desloratadine-d4

This technical guide provides a comprehensive overview of the physical and chemical characteristics, experimental protocols, and metabolic pathways of **3-Hydroxy Desloratadine-d4**. The information is intended for researchers, scientists, and professionals involved in drug development and analytical research.

Physical and Chemical Characteristics

3-Hydroxy Desloratadine-d4 is the deuterium-labeled form of 3-Hydroxy Desloratadine, which is the major active metabolite of the second-generation antihistamine, Desloratadine. The incorporation of deuterium atoms provides a stable isotope-labeled internal standard essential for sensitive and accurate quantification in pharmacokinetic and metabolic studies.

Quantitative Data

The following table summarizes the key physical and chemical properties of **3-Hydroxy Desloratadine-d4**.



Property	Value	Source
Chemical Formula	C19H15D4CIN2O	[1][2]
Molecular Weight	330.84 g/mol	[1][2]
Appearance	Light yellow solid	[2]
Melting Point	>220 °C (decomposes)	[2]
Solubility	Soluble in Methanol	[2]
Chemical Purity	≥98%	[2]
Isotopic Purity	≥99.1% (d4)	[2]
Storage	Long-term: -20°C, Short-term: Room Temperature, under inert atmosphere	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Hydroxy Desloratadine-d4** are crucial for its application in research.

Synthesis of 3-Hydroxy Desloratadine (and its d4 analogue)

A plausible synthetic route for **3-Hydroxy Desloratadine-d4** would follow the principles outlined for the synthesis of the non-deuterated compound, with the introduction of deuterium atoms at the appropriate steps, likely on the piperidine ring of a precursor. A general synthesis of 3-hydroxy desloratadine has been reported, which involves a multi-step process starting from 3-methyl pyridine.[3][4] A key final step in a reported synthesis of 3-hydroxydesloratadine involves the deprotection of a methoxy intermediate using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂).[3]

Illustrative Final Deprotection Step:[3]

 A solution of the 3-methoxy desloratadine precursor (deuterated for the d4 analogue) is prepared in dry dichloromethane and cooled to -20 °C.



- A solution of boron tribromide in dichloromethane is added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched by cooling in an ice/salt bath and adding concentrated aqueous ammonia to adjust the pH to 6.
- The organic layer is separated, and the aqueous layer is extracted with a chloroform/methanol mixture.
- The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure to yield the final product.

Analytical Methods

The quantification of **3-Hydroxy Desloratadine-d4**, primarily as an internal standard, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- 2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)[5]
- Precondition a SPEC SCX solid-phase extraction plate with 400 μL of methanol followed by 400 μL of 2% formic acid.
- Load a 250 μ L plasma sample, diluted with 500 μ L of 2% formic acid, onto the preconditioned plate under vacuum.
- Wash the plate sequentially with 400 μ L of 2% formic acid solution and then with 400 μ L of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.
- Elute the analyte using two 200 μ L aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.
- Dry the eluent under a stream of nitrogen and reconstitute in 150 μ L of the mobile phase for LC-MS/MS analysis.
- 2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[6][7]
- Chromatographic Separation:



- Column: A C18 column, such as a CAPCELL PAK C18 (50 mm x 2.0 mm, 5 μm), is commonly used.[6]
- Mobile Phase: A typical mobile phase consists of a mixture of 5mM ammonium formate in water, methanol, and acetonitrile (e.g., 50:30:20 v/v/v).[6]
- Flow Rate: An isocratic flow rate of around 1.0 mL/min can be employed.
- Mass Spectrometry Detection:
 - Ionization: Positive ion electrospray ionization (ESI) is used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection.
 - MRM Transitions:
 - 3-Hydroxy Desloratadine: m/z 327.1 -> m/z 275.1[5][7]
 - 3-Hydroxy Desloratadine-d4 (Internal Standard): m/z 331.1 -> m/z 279.1[7]

Metabolic Pathway of Desloratadine

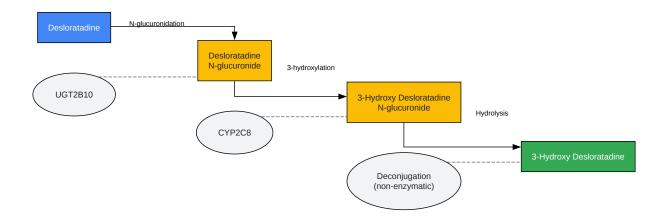
The formation of 3-Hydroxydesloratadine from its parent drug, Desloratadine, is a complex, multi-step process primarily occurring in the liver. It involves an initial glucuronidation step, followed by oxidation, and finally deconjugation.[8][9][10]

Enzymatic Conversion

The metabolic pathway is catalyzed by two key enzymes: UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8).[8][9][10] The process begins with the N-glucuronidation of Desloratadine by UGT2B10. This is followed by 3-hydroxylation of the glucuronidated intermediate by CYP2C8. The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide to yield 3-Hydroxydesloratadine.[9][10]

Signaling Pathway Diagram





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Caption: Metabolic conversion of Desloratadine to 3-Hydroxy Desloratadine.

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